3-[4-(Morpholine-4-carbonyl)phenyl]-2-(pyridin-4-ylmethylsulfanyl)quinazolin-4-one
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Overview
Description
3-[4-(Morpholine-4-carbonyl)phenyl]-2-(pyridin-4-ylmethylsulfanyl)quinazolin-4-one is a useful research compound. Its molecular formula is C25H22N4O3S and its molecular weight is 458.54. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Activities
Quinazolinone derivatives have demonstrated significant antibacterial and antifungal properties. Research has shown that various substituted quinazolinone compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria. For instance, studies on new quinazolin-4-one containing oxadiazolin-5-thione moieties revealed encouraging antibacterial activity, particularly with morpholino derivatives (Ahmed, Abd-Alla, & El-zohry, 2007). Additionally, certain quinazolinone derivatives were synthesized and screened for their antimicrobial activities, including action against bacterial, fungal, and malarial pathogens, showing varied effectiveness across different compounds (Dixit, Mehta, & Dixit, 2014).
Anti-inflammatory and Analgesic Effects
Some quinazolinone derivatives have been evaluated for their analgesic and anti-inflammatory activities. Studies have synthesized and assessed the efficacy of new 1,3,4-oxadiazole derivatives linked to quinazolin-4-one rings, finding compounds that showed potent analgesic and anti-inflammatory activities (Dewangan, Verma, Nakhate, Tripathi, Kashyap, & Dhongade, 2016).
Anticancer Activities
The anticancer potential of quinazolinone derivatives has also been explored. Several compounds have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Notably, certain quinazolinone derivatives have shown promising results in inhibiting the growth of cancer cells, underscoring their potential as anticancer agents (Pokhodylo, Shyyka, Finiuk, & Stoika, 2020).
Antiviral Activity
Quinazolinone compounds have been investigated for their antiviral activity as well. Research has focused on synthesizing derivatives and evaluating their efficacy against various viruses, including the herpes simplex virus and others. Some derivatives have demonstrated significant antiviral activity, highlighting their potential in antiviral drug development (Kumar, Ganguly, Veerasamy, & De Clercq, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[4-(morpholine-4-carbonyl)phenyl]-2-(pyridin-4-ylmethylsulfanyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3S/c30-23(28-13-15-32-16-14-28)19-5-7-20(8-6-19)29-24(31)21-3-1-2-4-22(21)27-25(29)33-17-18-9-11-26-12-10-18/h1-12H,13-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHDYKRZGXMLNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N=C3SCC5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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